Rislenemdaz

NMDA receptor GluN2B antagonist binding affinity

Rislenemdaz (also known as MK-0657 and CERC-301) is a small-molecule, orally bioavailable antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B (NR2B) subunit. It was advanced to Phase II clinical trials for major depressive disorder (MDD) and treatment-resistant depression (TRD).

Molecular Formula C19H23FN4O2
Molecular Weight 358.4 g/mol
CAS No. 808733-05-3
Cat. No. B10776263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRislenemdaz
CAS808733-05-3
Molecular FormulaC19H23FN4O2
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)COC(=O)N2CCC(C(C2)F)CNC3=NC=CC=N3
InChIInChI=1S/C19H23FN4O2/c1-14-3-5-15(6-4-14)13-26-19(25)24-10-7-16(17(20)12-24)11-23-18-21-8-2-9-22-18/h2-6,8-9,16-17H,7,10-13H2,1H3,(H,21,22,23)/t16-,17-/m1/s1
InChIKeyRECBFDWSXWAXHY-IAGOWNOFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rislenemdaz (MK-0657, CERC-301) CAS 808733-05-3: Selective GluN2B Antagonist for Depression Research Procurement


Rislenemdaz (also known as MK-0657 and CERC-301) is a small-molecule, orally bioavailable antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B (NR2B) subunit . It was advanced to Phase II clinical trials for major depressive disorder (MDD) and treatment-resistant depression (TRD) [1]. The compound is supplied as the free base (CAS 808732-98-1) or various salt forms including mesylate (CAS 1893392-76-1) and hydrochloride (CAS 808733-06-4) . Its core differentiation lies in its sub-nanomolar potency (Ki = 8.1 nM, IC50 = 3.6 nM), high selectivity (>1000-fold) for GluN2B over other targets, and favorable brain penetration properties relative to earlier-generation GluN2B antagonists [2].

Rislenemdaz Procurement: Why MK-0657 Cannot Be Substituted with Alternative GluN2B Antagonists


While multiple GluN2B-selective antagonists exist in the research landscape (including ifenprodil, traxoprodil/CP-101,606, and eliprodil), these compounds are not functionally interchangeable for rigorous experimental or clinical investigation. Earlier GluN2B antagonists suffer from significant off-target liabilities: ifenprodil exhibits activity at serotonergic, adrenergic, and sigma receptors that limits therapeutic utility [1]; traxoprodil demonstrates prolongation of the QTc interval in humans, raising cardiac safety concerns [2]. Rislenemdaz was explicitly designed to overcome these limitations through structural optimization that enhances GluN2B selectivity while minimizing interactions with hERG and sigma receptors . Substituting a less-selective analog in a study requiring GluN2B-specific pharmacology introduces confounding variables from off-target receptor engagement that can compromise data interpretation and reproducibility.

Rislenemdaz Quantitative Differentiation: Comparative Evidence for Scientific Procurement Decisions


GluN2B Receptor Binding Affinity: Rislenemdaz vs. Ifenprodil

Rislenemdaz demonstrates approximately 6-fold higher binding affinity for the GluN2B (NR2B) subunit compared to ifenprodil, the prototypical GluN2B antagonist . This quantitative difference in Ki values indicates that Rislenemdaz achieves comparable receptor occupancy at substantially lower concentrations, which has implications for dose selection in both in vitro and in vivo experimental designs [1].

NMDA receptor GluN2B antagonist binding affinity

Subtype Selectivity: GluN2B vs. GluN2A Functional Discrimination

Rislenemdaz exhibits no measurable activity at GluN2A-containing NMDA receptors at concentrations up to 30 μM, establishing a functional selectivity window exceeding 8,300-fold relative to its IC50 at GluN2B . In contrast, ifenprodil demonstrates only approximately 400-fold selectivity for GluN1/GluN2B over GluN1/GluN2A [1]. This 20-fold improvement in subtype discrimination enables more precise dissection of GluN2B-specific signaling pathways without confounding GluN2A-mediated effects .

subtype selectivity GluN2B GluN2A off-target

In Vivo Efficacy: Forced Swim Test Antidepressant Activity

Rislenemdaz demonstrates robust antidepressant-like activity in the forced swim test, a well-validated rodent behavioral model for screening antidepressant compounds . The compound achieved an efficacy dose (ED50) of 0.3–0.7 mg/kg (oral administration), producing a 30–50% reduction in immobility time at this dose range [1]. Notably, locomotor-activating effects were observed only at higher doses (ED50 = 2 mg/kg, corresponding to receptor occupancy of 75%), establishing a therapeutic window between antidepressant activity and motor stimulation [2].

antidepressant forced swim test ED50 preclinical

Cardiac Safety Profile: ECG Effects Compared to Traxoprodil

A clinical trial with 135 subjects demonstrated that Rislenemdaz does not influence ECG parameters in humans, in direct contrast to traxoprodil (CP-101,606), which has been associated with QTc interval prolongation [1]. This differential cardiac safety profile is consistent with Rislenemdaz's minimal activity at the hERG potassium channel, where the compound exhibits >1000-fold selectivity for GluN2B over hERG . Traxoprodil's cardiac liability represents a significant limitation for its therapeutic and research applications [2].

cardiac safety QTc prolongation hERG clinical trial

Broad Off-Target Selectivity: >1000-Fold Discrimination Across Tested Targets

Rislenemdaz exhibits at least 1000-fold selectivity for the GluN2B receptor versus all targets tested, including the hERG potassium channel . Furthermore, the compound shows minimal activity against sigma-type receptors at concentrations up to 10 μM . This contrasts sharply with ifenprodil, which displays significant activity at serotonergic, adrenergic, and sigma receptors that limits its use as a selective pharmacological tool [1].

selectivity off-target sigma receptor pharmacological specificity

Pharmacokinetic Profile: Brain Penetration and Half-Life Characteristics

Rislenemdaz demonstrates good oral bioavailability and central nervous system penetration, with a human half-life of approximately 12–17 hours and an active metabolite extending to 21–26 hours . This PK profile supports once-daily oral dosing in clinical studies and enables sustained target engagement in preclinical behavioral paradigms . The compound's brain-penetrant property distinguishes it from peripherally restricted NMDA modulators and supports its application in CNS disorder research .

pharmacokinetics brain penetration half-life oral bioavailability

Rislenemdaz (MK-0657) Application Scenarios for Research Procurement and Experimental Design


GluN2B-Specific Mechanistic Studies Requiring High Subtype Selectivity

Investigators studying the specific contribution of GluN2B-containing NMDA receptors to synaptic plasticity, excitotoxicity, or behavioral phenotypes require a tool compound with minimal off-target activity. Rislenemdaz's >1000-fold selectivity for GluN2B over all tested targets, combined with its >8300-fold functional discrimination against GluN2A (no effect up to 30 μM), makes it the appropriate choice for experiments where unambiguous attribution of observed effects to GluN2B antagonism is essential . In contrast, ifenprodil's activity at sigma, serotonergic, and adrenergic receptors introduces confounding variables that complicate data interpretation [1].

In Vivo Behavioral Studies Requiring Oral Dosing and Defined Therapeutic Windows

Rodent behavioral assays including forced swim test, tail suspension test, or chronic social defeat paradigms benefit from Rislenemdaz's oral bioavailability and defined dose-response relationship. The compound demonstrates antidepressant-like activity with an ED50 of 0.3–0.7 mg/kg (oral), while locomotor activation occurs only at higher doses (ED50 = 2 mg/kg) . This established therapeutic window enables researchers to select doses that produce GluN2B-mediated antidepressant effects without motor confounds that could invalidate behavioral readouts [1].

Clinical or Translational Research Requiring Favorable Cardiac Safety Profile

Studies involving human subjects, particularly those with cardiovascular comorbidities or protocols requiring concomitant QT-prolonging medications, demand compounds with established cardiac safety. Rislenemdaz's demonstrated absence of ECG effects in a 135-subject clinical trial distinguishes it from traxoprodil, which carries documented QTc prolongation liability . This differential safety profile is supported by Rislenemdaz's minimal hERG activity (>1000-fold selectivity margin) [1].

Chronic Dosing Studies Benefiting from Extended Pharmacokinetic Half-Life

Experimental protocols requiring sustained GluN2B antagonism over days or weeks benefit from Rislenemdaz's favorable human pharmacokinetic profile. With a parent compound half-life of 12–17 hours and an active metabolite extending coverage to 21–26 hours, the compound supports once-daily oral dosing regimens in clinical settings and predictable exposure windows in preclinical chronic administration paradigms . This PK profile reduces the experimental burden associated with multiple daily dosing schedules while maintaining consistent target engagement [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rislenemdaz

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.